molecular formula C32H62 B12533785 1,31-Dotriacontadiene CAS No. 670241-69-7

1,31-Dotriacontadiene

Katalognummer: B12533785
CAS-Nummer: 670241-69-7
Molekulargewicht: 446.8 g/mol
InChI-Schlüssel: RJNNVEMGSLOGHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,31-Dotriacontadiene is a long-chain hydrocarbon with the molecular formula C32H62. It is characterized by the presence of two double bonds located at the first and thirty-first positions of the carbon chain. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,31-Dotriacontadiene can be synthesized through various organic synthesis methods. One common approach involves the coupling of shorter alkene chains using transition metal-catalyzed reactions. For instance, the cross-coupling of 1-bromohexadecane with 1-hexadecene in the presence of a palladium catalyst can yield this compound. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at elevated temperatures to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the oligomerization of ethylene or other smaller alkenes. This process can be catalyzed by metal complexes, such as those containing nickel or titanium, which promote the formation of long-chain hydrocarbons. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the yield and selectivity of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1,31-Dotriacontadiene undergoes various chemical reactions, including:

    Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols. Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: The double bonds can be reduced to form the corresponding alkane, dotriacontane. This reaction can be carried out using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

    Substitution: Halogenation reactions can occur at the double bonds, leading to the formation of dihalides. For example, the reaction with bromine (Br2) can yield 1,31-dibromodotriacontane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst at elevated temperatures and pressures.

    Substitution: Bromine (Br2) in an inert solvent, such as carbon tetrachloride (CCl4), at room temperature.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Dotriacontane.

    Substitution: 1,31-dibromodotriacontane.

Wissenschaftliche Forschungsanwendungen

1,31-Dotriacontadiene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity of long-chain alkenes and their derivatives. Researchers investigate its behavior in various chemical reactions to understand the principles governing alkene chemistry.

    Biology: Long-chain hydrocarbons like this compound are studied for their role in biological membranes and their interactions with proteins and other biomolecules.

    Medicine: While not directly used as a drug, derivatives of long-chain alkenes are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: this compound and its derivatives are used in the production of specialty chemicals, lubricants, and polymers. Their unique properties make them valuable in the formulation of high-performance materials.

Wirkmechanismus

The mechanism of action of 1,31-Dotriacontadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, during oxidation, the double bonds react with oxidizing agents to form epoxides or diols. In reduction reactions, the double bonds are hydrogenated to form the corresponding alkane. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Vergleich Mit ähnlichen Verbindungen

1,31-Dotriacontadiene can be compared with other long-chain alkenes, such as:

    1,30-Dotriacontadiene: Similar in structure but with double bonds at the first and thirtieth positions.

    1,32-Dotriacontadiene: Similar in structure but with double bonds at the first and thirty-second positions.

    Dotriacontane: The fully saturated alkane counterpart with no double bonds.

The uniqueness of this compound lies in the specific positioning of its double bonds, which influences its reactivity and the types of products formed in chemical reactions.

Eigenschaften

CAS-Nummer

670241-69-7

Molekularformel

C32H62

Molekulargewicht

446.8 g/mol

IUPAC-Name

dotriaconta-1,31-diene

InChI

InChI=1S/C32H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-32H2

InChI-Schlüssel

RJNNVEMGSLOGHX-UHFFFAOYSA-N

Kanonische SMILES

C=CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.